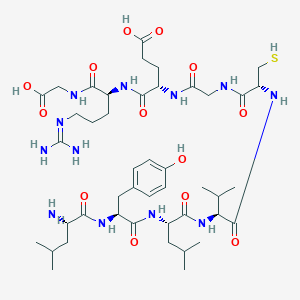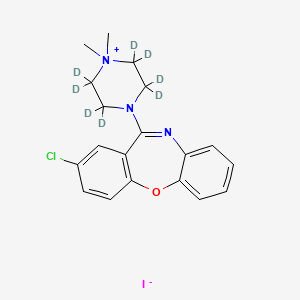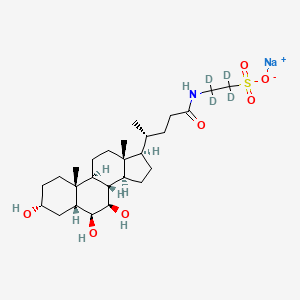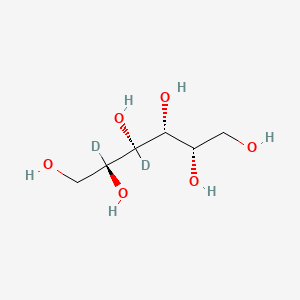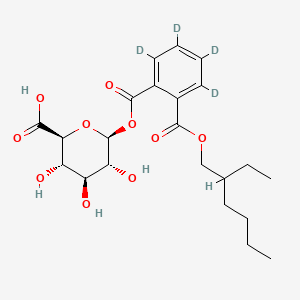
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterated glucuronide conjugate of mono-(2-ethyl-hexyl) phthalate. This compound is a metabolite of di-(2-ethyl-hexyl) phthalate, which is widely used as a plasticizer in various consumer products. The deuterated form is often used in scientific research to study metabolic pathways and the effects of phthalates on biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 typically involves the glucuronidation of mono-(2-ethyl-hexyl) phthalate. This process can be carried out using recombinant UDP-glucuronosyltransferases and microsomes from the liver and intestine . The reaction conditions often include the use of specific enzymes and cofactors to facilitate the glucuronidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the glucuronide conjugate.
化学反応の分析
Types of Reactions
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 primarily undergoes glucuronidation reactions. This process involves the addition of a glucuronic acid moiety to the parent compound, facilitated by UDP-glucuronosyltransferases .
Common Reagents and Conditions
The glucuronidation reactions typically require UDP-glucuronic acid as a cofactor and specific UDP-glucuronosyltransferases as catalysts. The reactions are carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate.
Major Products Formed
The major product formed from the glucuronidation of mono-(2-ethyl-hexyl) phthalate is this compound. This compound is a stable metabolite that can be further analyzed for its biological effects and metabolic pathways.
科学的研究の応用
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways of phthalates and their glucuronide conjugates.
Medicine: Understanding the toxicokinetics and metabolism of phthalates in humans and animals.
Industry: Developing safer alternatives to traditional plasticizers and assessing the environmental impact of phthalates.
作用機序
The mechanism of action of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 involves its role as a metabolite of di-(2-ethyl-hexyl) phthalate. The glucuronidation process facilitates the detoxification and excretion of the parent compound. The molecular targets and pathways involved include various UDP-glucuronosyltransferases that catalyze the glucuronidation reactions .
類似化合物との比較
Similar Compounds
- Mono-(2-ethyl-hexyl) phthalate
- Di-(2-ethyl-hexyl) phthalate
- Mono-(2-ethyl-hexyl) phthalate-d4
Uniqueness
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in studying the metabolic fate and biological effects of phthalates.
特性
分子式 |
C22H30O10 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15-,16-,17+,18-,22-/m0/s1/i6D,7D,9D,10D |
InChIキー |
UDJLVIABEVCMKC-IUJFLSJQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
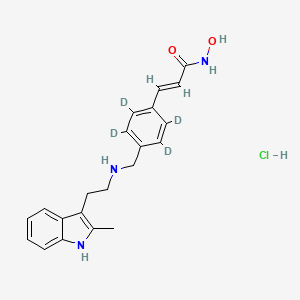

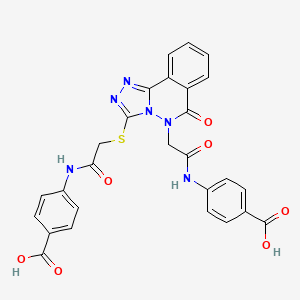

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
